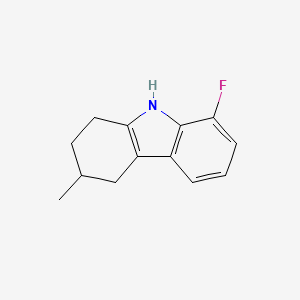
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C10H10O3. It belongs to the class of methoxybenzenes and phenols This compound is characterized by the presence of a hydroxy group, a methoxy group, and an aldehyde group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal typically involves organic synthesis techniques. One common method is the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and acrolein under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid.
Reduction: 3-(2-Hydroxy-3-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation
Comparación Con Compuestos Similares
3-Phenylprop-2-enal:
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
Coniferyl aldehyde: Similar structure with a methoxy group at a different position.
Uniqueness: 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2-7,12H,1H3/b5-3+ |
Clave InChI |
IEYOVTKXZDUOOI-HWKANZROSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=C/C=O |
SMILES canónico |
COC1=CC=CC(=C1O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
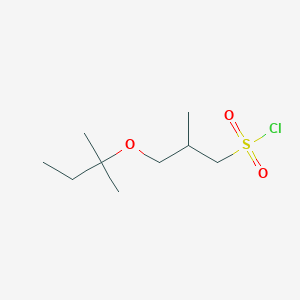
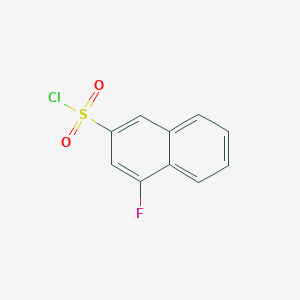

![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
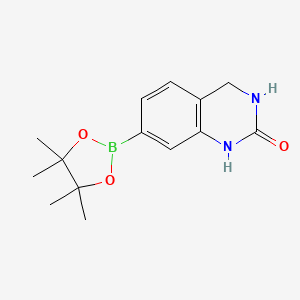
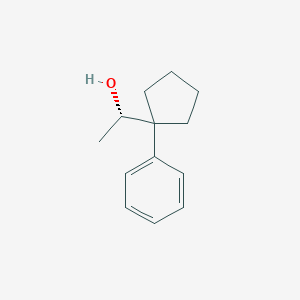
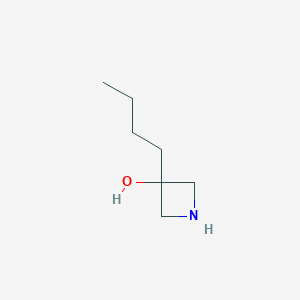
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)

